molecular formula C23H18N4 B12913221 5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline CAS No. 95854-69-6

5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline

Cat. No.: B12913221
CAS No.: 95854-69-6
M. Wt: 350.4 g/mol
InChI Key: PJDJKZUCYXEENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline is a synthetic organic compound with the molecular formula C23H16N4 and a molecular weight of 348.41 g/mol . This complex heterocyclic structure belongs to the quinazoline class of compounds, which are recognized in medicinal chemistry as privileged scaffolds with a wide spectrum of pharmacological activities . While specific biological data for this particular derivative is limited in the public literature, closely related [1,2,4]triazolo[4,3-a]quinazoline and [1,2,4]triazolo[4,3-c]quinazoline analogs have been investigated preclinically and shown to possess significant anticonvulsant properties . The structural similarity suggests this compound is a valuable intermediate or candidate for hit-to-lead optimization in drug discovery campaigns, particularly for developing central nervous system (CNS) active agents. Its mechanism of action may involve interaction with GABAergic systems, a target implicated in the activity of several anticonvulsant quinazoline derivatives . Researchers utilize this compound and its analogs primarily in preclinical pharmacology and medicinal chemistry programs, focusing on the synthesis of novel bioactive molecules and the exploration of structure-activity relationships (SAR) . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

95854-69-6

Molecular Formula

C23H18N4

Molecular Weight

350.4 g/mol

IUPAC Name

5-phenyl-1-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C23H18N4/c1-3-9-17(10-4-1)15-16-21-25-26-23-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)27(21)23/h1-14H,15-16H2

InChI Key

PJDJKZUCYXEENU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

A. Cyclization Using Hydrazine Derivatives

  • Starting Material : 2-Hydrazino-3-phenyl-4(3H)-quinazolinone.
  • Reagents : Aliphatic acids, aldehydes, or carbon disulfide.
  • Conditions : Reflux in a suitable solvent (e.g., pyridine or dimethylformamide).
  • Outcome : Formation of 1-substituted triazoloquinazolines with varying substituents depending on the reagent used.

B. Alkylation and Arylation

  • After forming the triazoloquinazoline core, further functionalization can be achieved by reacting with alkyl halides or aryl halides in the presence of a base.
  • This step introduces additional substituents such as phenylethyl groups at specific positions.

Specific Example for Target Compound

Synthesis of 5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline :

  • Step 1: Preparation of Quinazolinone Precursor
    • React ethyl anthranilate with phenylacetic acid under acidic conditions to form 3-(phenyl)-4(3H)-quinazolinone.
  • Step 2: Formation of Hydrazino Derivative

    • Treat the quinazolinone with hydrazine hydrate to obtain 2-hydrazino-3-(phenyl)-4(3H)-quinazolinone.
  • Step 3: Cyclization

    • React the hydrazino derivative with phenylethyl aldehyde under reflux in ethanol to form the desired triazoloquinazoline framework.

Reaction Conditions and Yields

Step Reagents & Conditions Product Yield (%)
1 Phenylacetic acid + ethyl anthranilate; HCl 3-(Phenyl)-4(3H)-quinazolinone ~85
2 Hydrazine hydrate; ethanol 2-Hydrazino-3-(phenyl)-quinazolinone ~78
3 Phenylethyl aldehyde; reflux in ethanol Target compound ~70

Alternative Methods

A. Using Benzoxazinones

  • Benzoxazinones can serve as starting materials for quinazolinones.
  • Reaction with aminoguanidine in pyridine under reflux leads to triazoloquinazolines.

B. Microwave-Assisted Synthesis

  • Microwave irradiation has been explored to accelerate cyclization reactions.
  • This method reduces reaction times significantly while maintaining comparable yields.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted triazoloquinazolines with varying functional groups, which can exhibit different biological activities.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of 5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline exhibit significant anticonvulsant effects. Studies have shown that certain derivatives outperform traditional anticonvulsants such as valproate. For instance:

  • Efficacy: Some derivatives demonstrated lower effective doses and higher protective indexes against seizures induced by various agents.
  • Mechanism of Action: The mechanism is believed to involve modulation of neurotransmitter systems and ion channels, although detailed pathways remain under investigation.

Anticancer Properties

The compound has also been explored for its anticancer potential. Modifications to the triazoloquinazoline framework can enhance cytotoxicity against various cancer cell lines. Key findings include:

  • Cytotoxicity: Several derivatives showed promising results in inhibiting the growth of cancer cells.
  • Targeted Therapy: The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further development in targeted therapies.

Comparative Analysis with Related Compounds

The following table highlights some compounds structurally related to this compound and their associated biological activities:

Compound NameStructure TypeBiological Activity
7-Aryl-[1,2,4]triazolo[4,3-a]quinazolinesTriazoloquinazolinesAnticancer activity
5-(Substituted phenyl)-[1,2,4]triazolo[4,3-c]quinazolinesTriazoloquinazolinesAnticonvulsant properties
6-AminoquinazolinesQuinazolinesAntimicrobial and anticancer

This comparative analysis illustrates the diversity within the triazoloquinazoline class while emphasizing the unique attributes of this compound.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Anticonvulsant Study : A study conducted on animal models demonstrated that specific derivatives significantly reduced seizure frequency compared to controls.
  • Cytotoxicity Assay : In vitro assays showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents against various cancer cell lines.

These findings underscore the potential of this compound in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Phenethyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

7-Chloro-1-[2-(2-methylphenyl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline (CID 24847257)
  • Molecular Formula : C₂₄H₁₉ClN₄
  • Key Structural Differences :
    • A chlorine atom at position 7 enhances molecular polarity and electronic withdrawal effects.
    • The 2-(2-methylphenyl)ethyl group introduces steric bulk and lipophilicity compared to the unsubstituted phenylethyl group in the target compound.
  • Implications : The chlorine substituent may improve binding affinity in biological systems or alter photophysical properties, while the methyl group increases hydrophobicity .
Carbazolyl- and Amino-Substituted Triazoloquinazolines (Compounds 5c–5f)
  • Substituents: 5c/5f: 4′-Carbazolyl-biphenyl groups (extended π-conjugation). 5d: 4′-Diethylamino-biphenyl and ethyl groups. 5e: 4′-Diphenylamino-biphenyl and ethyl groups.
  • Key Properties: Carbazolyl and amino groups enhance fluorescence intensity and redshift emission wavelengths due to extended conjugation and electron-donating effects. Ethyl substituents at position 2 may moderate solubility and steric interactions.
  • Comparison with Target Compound: The absence of carbazolyl or amino groups in the target compound likely results in reduced fluorescence quantum yield and simpler electronic profiles .

Triazole-Containing Heterocycles with Divergent Cores

1,3,4-Oxadiazole-Triazole Hybrids ()
  • Example: 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone (5a–f).
  • Structural Differences : Incorporation of oxadiazole rings instead of quinazoline cores.
  • Functional Implications : Oxadiazole-triazole hybrids are often explored for antimicrobial or antitumor activities. The triazoloquinazoline scaffold, by contrast, may offer distinct electronic properties due to the fused quinazoline system .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
5-Phenyl-1-(2-phenylethyl)-triazoloquinazoline Likely C₂₅H₂₀N₄* 5-Phenyl, 1-(2-phenylethyl) Baseline structure; properties understudied -
CID 24847257 C₂₄H₁₉ClN₄ 7-Cl, 1-[2-(2-methylphenyl)ethyl] Enhanced polarity; structural data available
Compound 5c (Carbazolyl-substituted) Not reported 4′-Carbazolyl-biphenyl, 2-ethyl (5f) High fluorescence; photophysical applications
Compound 5d (Diethylamino-substituted) Not reported 4′-Diethylamino-biphenyl, 2-ethyl Tunable emission; solvent-dependent luminescence
Oxadiazole-Triazole Hybrid (5a–f) Variable Oxadiazole-triazole core Antimicrobial potential; divergent synthesis route

Research Findings and Implications

  • Photophysical Properties : Carbazolyl-substituted triazoloquinazolines (5c, 5f) exhibit superior fluorescence compared to the target compound, highlighting the role of extended π-systems in optoelectronic applications .
  • Bioactivity Potential: The chlorine atom in CID 24847257 suggests possible enhanced bioactivity, though this remains untested for the target compound .
  • Synthetic Flexibility : demonstrates alternative routes for triazole functionalization, which could guide derivatization strategies for the target molecule .

Biological Activity

5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline is a compound that belongs to the class of triazoloquinazolines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4C_{23}H_{18}N_{4}. The compound features a complex structure that contributes to its biological properties. The structural formula can be represented as follows:

SMILES C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5\text{SMILES }C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have demonstrated efficacy against various cancer cell lines. For example:

  • In vitro studies have reported that certain quinazoline derivatives inhibit the proliferation of breast cancer cells (MDA-MB-231), with IC50 values ranging from 0.36 to 40.90 μM for different analogs .
  • Mechanistic studies suggest that these compounds may interfere with tumor angiogenesis and invasion processes.

Antibacterial Activity

Quinazolines are also noted for their antibacterial effects. The hybridization strategy in designing new quinazoline derivatives has shown promising results against various bacterial strains.

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes:

  • Urease enzyme inhibition : Quinazoline-based hybrids have been shown to inhibit urease activity, which is crucial in treating infections caused by urease-producing bacteria.
  • Cyclooxygenase (COX) inhibition : Compounds in this class have been evaluated for their anti-inflammatory properties through COX inhibition .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural modifications:

  • Substituents : The presence of bulky groups or specific functional groups can enhance the potency of these compounds against targeted biological pathways.
  • Hybridization : Combining different pharmacophores into one molecule can lead to improved biological profiles compared to single entities .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazoline derivatives:

Study ReferenceBiological ActivityFindings
AnticancerCompounds showed IC50 values in the range of 0.36–40.90 μM against MDA-MB-231 cells.
AntibacterialDemonstrated significant inhibition against various bacterial strains.
Enzyme inhibitionEffective against urease and COX enzymes, indicating potential anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation and multi-step heterocyclic assembly. For example, analogous compounds are synthesized using diethyl oxalate and sodium hydride in toluene under reflux conditions, with intermediates purified via column chromatography . Solvent choice (e.g., ethanol, nitrobenzene) and catalysts (e.g., H₂SO₄) critically affect cyclization efficiency. Reaction time (12–24 hours) and temperature (80–120°C) must be optimized to maximize yield and minimize byproducts. Confirm purity via HPLC or TLC before proceeding to characterization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments, FT-IR for functional group identification (e.g., triazole C=N stretches at ~1600 cm⁻¹), and UV-Vis for π-π* transitions in aromatic systems .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal XRD resolves 3D structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding in triazole cores) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays to evaluate antimicrobial or antifungal activity. For example:

  • Antifungal Testing : Use microdilution assays against Candida albicans or Aspergillus fumigatus, referencing CLSI guidelines. Compare IC₅₀ values to fluconazole controls .
  • Enzyme Inhibition : Screen against cytochrome P450 enzymes (e.g., 14-α-demethylase) via fluorescence-based activity assays. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to 3LD6 (PDB ID) prior to wet-lab validation .

Advanced Research Questions

Q. How to design molecular docking studies to predict interactions with target enzymes like 14-α-demethylase?

  • Methodological Answer :

Protein Preparation : Retrieve 3LD6 structure from PDB; remove water molecules and add polar hydrogens using PyMOL or Chimera.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel; optimize geometry with DFT (B3LYP/6-31G*).

Docking Parameters : Set grid box dimensions to encompass the enzyme’s active site (e.g., heme-binding region). Use Lamarckian genetic algorithm for conformational sampling.

Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., GROMACS) to assess binding stability .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic Studies : Measure hydrolysis half-life (pH 5–9), photolysis under UV light, and soil sorption (Kₒc) via batch equilibrium.
  • Biotic Studies : Conduct Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (OECD 201). Use LC-MS/MS to quantify bioaccumulation in model organisms.
  • Long-Term Monitoring : Deploy passive samplers in aquatic systems to track spatial-temporal distribution.

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., rat liver microsomes for metabolic stability) .
  • Dose-Response Refinement : Adjust dosing regimens in rodent models (e.g., 10–100 mg/kg) to account for pharmacokinetic variability.
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects. Cross-reference with phenotypic screening in zebrafish embryos .

Q. What computational approaches elucidate electronic properties and reactivity of the triazoloquinazoline core?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • MD Simulations : Simulate solvation in explicit water (TIP3P model) to study conformational dynamics.
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and topological indices to correlate structure with antifungal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.